(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one
Overview
Description
(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one is a chemical compound with a piperidine ring structure It is characterized by the presence of a benzyl group attached to the nitrogen atom and a dimethylamino group attached to a methylene group at the third position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one typically involves the condensation of 4-piperidone with benzylamine and dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperidine derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced piperidine derivatives.
Substitution: Various alkyl or aryl-substituted piperidine derivatives.
Scientific Research Applications
(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine: Similar structure but lacks the dimethylamino group.
4-piperidone: The parent compound without the benzyl and dimethylamino groups.
N,N-dimethylpiperidin-4-one: Similar structure but lacks the benzyl group.
Uniqueness
(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one is unique due to the presence of both the benzyl and dimethylamino groups, which confer specific chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(3E)-1-benzyl-3-(dimethylaminomethylidene)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-16(2)11-14-12-17(9-8-15(14)18)10-13-6-4-3-5-7-13/h3-7,11H,8-10,12H2,1-2H3/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNLRGKJASPTJG-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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